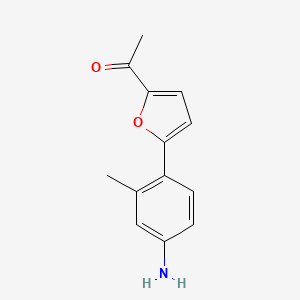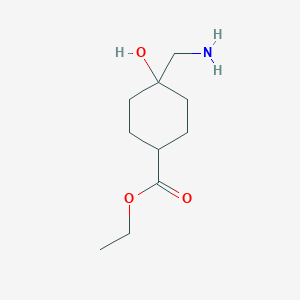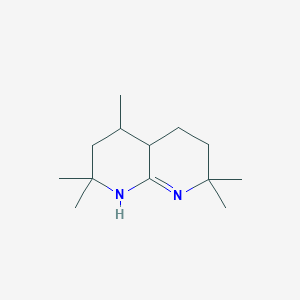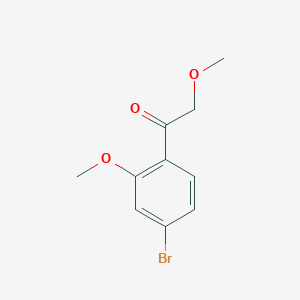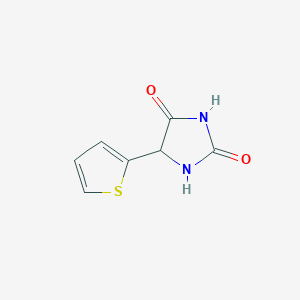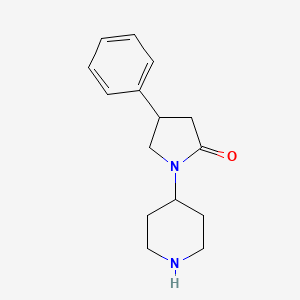
2,4-Diamino-5-methoxymethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-methoxymethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methoxymethylpyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the substitution of the chlorine atom with a methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-methoxymethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to form amines.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxides, and Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,4-Diamino-5-methoxymethylpyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-methoxymethylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as bacteria and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibacterial agent.
Pyrimethamine: Used in the treatment of malaria, it also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methoxymethylpyrimidine is unique due to its methoxymethyl group, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug development .
Propiedades
Número CAS |
54236-98-5 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-(methoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3,(H4,7,8,9,10) |
Clave InChI |
MICPTYSZVFPCLL-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CN=C(N=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


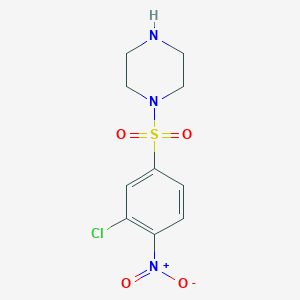
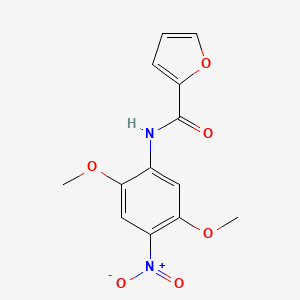
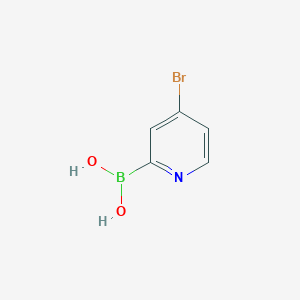
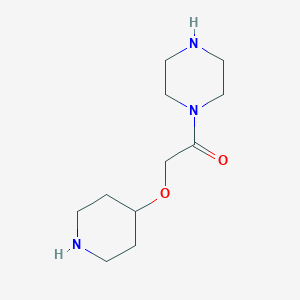
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
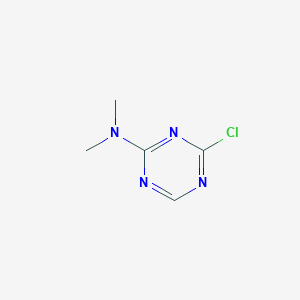
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
